molecular formula C16H15NO3 B5020100 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL CAS No. 331661-38-2

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL

Cat. No.: B5020100
CAS No.: 331661-38-2
M. Wt: 269.29 g/mol
InChI Key: NEHSUEIZIBYGAB-UHFFFAOYSA-N
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Description

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the imino and phenol functionalities. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by further treatment with alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated benzodioxin derivatives.

Scientific Research Applications

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL is unique due to its combination of a benzodioxin ring with imino and phenol groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-13-7-5-12(6-8-13)9-17-10-14-11-19-15-3-1-2-4-16(15)20-14/h1-9,14,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHSUEIZIBYGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416947
Record name Phenol, 4-[[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331661-38-2
Record name Phenol, 4-[[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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